1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Overview
Description
“1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H10F3NO . It is also known as Fluorochloridone . This compound is a part of the N-phenyl heterocycle group of herbicides .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 312.115 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Crystal Structure Analysis
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one and its derivatives have been studied for their crystal structures. For instance, Thinagar et al. (2000) explored the crystal structure of a related compound, revealing insights into its molecular geometry and hydrogen bonding patterns, which are crucial for understanding its chemical behavior and interactions (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Synthesis and Derivative Formation
Research into the synthesis of derivatives of this compound has been conducted to explore its potential applications. Kuznecovs et al. (2020) described the transformation of a related compound into a fluorinated derivative, which is important for the development of new chemical entities with potential application in various fields (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).
Catalysis and Organic Synthesis
Compounds related to this compound have been investigated for their role in catalysis. Chowdhury and Ghosh (2009) reported on an organocatalytic process involving a similar compound, which is significant in the field of synthetic organic chemistry (Chowdhury & Ghosh, 2009).
Optical and Electrochemical Properties
The study of optical and electrochemical properties of derivatives of this compound has been a subject of interest. Li et al. (2012) synthesized novel [60]fullerene pyrrolidines containing trifluoromethyl groups and investigated their fluorescence and electrochemical properties, which could have implications in photovoltaic materials (Li, Yu, Fang, & Wei, 2012).
Anticancer Potential
Research has also been conducted on the potential anticancer applications of compounds containing the trifluoromethyl pyrrolidine structure. Olszewska et al. (2020) synthesized fluorinated pyrrole derivatives, including a trifluoromethyl functional group, and evaluated their anticancer activity in human lung and breast cancer cells (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, have a wide range of biological activities and can interact with various targets .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Future Directions
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKVKMHNNEDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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